molecular formula C9H10N2O4 B10759736 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine CAS No. 920013-12-3

3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine

Cat. No.: B10759736
CAS No.: 920013-12-3
M. Wt: 210.19 g/mol
InChI Key: HSCIFWNGOBZBGU-LURJTMIESA-N
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Description

3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine is a complex organic compound characterized by its unique structure, which includes a cyclohexa-1,4-dienyl ring with hydroxy, imino, and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine typically involves multi-step organic reactions. One common method starts with the cyclohexa-1,4-dienyl precursor, which undergoes hydroxylation, imination, and oxidation reactions to introduce the respective functional groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the oxo and imino groups to hydroxyl and amine groups, respectively.

    Substitution: The hydroxy and imino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxylic acid groups, while reduction can produce amino alcohol derivatives.

Scientific Research Applications

3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research explores its potential as a therapeutic agent due to its unique functional groups that may interact with biological targets.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy, imino, and oxo groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl)-Propionic Acid
  • 2,3-Dihydro-3,5-Dihydroxy-6-Methyl-4H-Pyran-4-One

Uniqueness

3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine is unique due to its specific combination of functional groups and the cyclohexa-1,4-dienyl ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

920013-12-3

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

(2S)-2-amino-3-(6-hydroxy-3-imino-4-oxocyclohexa-1,5-dien-1-yl)propanoic acid

InChI

InChI=1S/C9H10N2O4/c10-5-1-4(2-6(11)9(14)15)7(12)3-8(5)13/h1,3,6,10,12H,2,11H2,(H,14,15)/t6-/m0/s1

InChI Key

HSCIFWNGOBZBGU-LURJTMIESA-N

Isomeric SMILES

C1=C(C(=CC(=O)C1=N)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C(=CC(=O)C1=N)O)CC(C(=O)O)N

Origin of Product

United States

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